Product packaging for SYBR Green II (Ionic form)(Cat. No.:)

SYBR Green II (Ionic form)

Cat. No.: B12380428
M. Wt: 454.6 g/mol
InChI Key: YJGABUKKQIGVDZ-UHFFFAOYSA-N
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Description

Significance and Role of SYBR Green II as a Nucleic Acid Fluorescent Probe in Academic Inquiry

SYBR Green II plays a crucial role in academic research as a highly sensitive fluorescent probe for the visualization and quantification of RNA and ssDNA. sigmaaldrich.comsigmaaldrich.com Its primary significance lies in its ability to detect minute quantities of these nucleic acids in various experimental setups. lonzabio.jp

The dye is particularly valuable for post-electrophoresis staining of RNA and ssDNA in both agarose (B213101) and polyacrylamide gels. sigmaaldrich.comsigmaaldrich.com It allows for the detection of as little as 500 picograms of RNA per band with 300 nm transillumination, a sensitivity significantly greater than that of the traditional stain, ethidium (B1194527) bromide. lonzabio.jp This high sensitivity is attributed to its high affinity for RNA and a substantial fluorescence enhancement upon binding. lonzabio.jp

Key applications of SYBR Green II in academic research include:

RNA gel electrophoresis: Visualizing and quantifying RNA molecules separated by size. bio-connect.nl

Northern blot analysis: Detecting specific RNA sequences. bio-connect.nlsigmaaldrich.com

Single-Strand Conformation Polymorphism (SSCP) analysis: Identifying different conformations of ssDNA, which can indicate mutations. sigmaaldrich.comthermofisher.com Research has shown that SYBR Green II can provide tenfold greater sensitivity than standard silver-staining techniques in SSCP analysis. thermofisher.com

Viroid RNA detection: Facilitating the identification of these small, infectious RNA particles. sigmaaldrich.comthermofisher.com

The enhanced fluorescence quantum yield of the SYBR Green II-RNA complex is a key factor in its superior performance. sigmaaldrich.comlonzabio.jp The quantum yield of the RNA/SYBR Green II complex is approximately 0.54, which is significantly higher than that of the RNA/ethidium bromide complex (around 0.07). sigmaaldrich.comresearchgate.net This property, combined with its high binding affinity, results in a strong signal with minimal background fluorescence, eliminating the need for destaining steps and simplifying experimental workflows. lonzabio.jp

Differentiating SYBR Green II from Related Cyanine (B1664457) Dyes for Research Applications

SYBR Green II belongs to a family of cyanine dyes, each with distinct properties and primary applications. Understanding these differences is essential for selecting the appropriate dye for a specific research need. bio-connect.nl

Dye NamePrimary TargetKey ApplicationsDistinguishing Features
SYBR Green II ssDNA and RNA bio-connect.nlRNA gel electrophoresis, Northern blotting, SSCP analysis bio-connect.nlsigmaaldrich.comsigmaaldrich.comHigher quantum yield with RNA than dsDNA; more sensitive for RNA than ethidium bromide. sigmaaldrich.comresearchgate.net
SYBR Green I dsDNA bio-connect.nlQuantitative PCR (qPCR), DNA gel electrophoresis bio-connect.nlBinds specifically to the minor groove of dsDNA; high fluorescence enhancement upon binding.
SYBR Gold dsDNA, ssDNA, and RNA researchgate.netUltra-sensitive nucleic acid detection in various gel electrophoresis formats. The most sensitive of the SYBR dyes, with over 1000-fold fluorescence enhancement. thermofisher.com
PicoGreen dsDNA nih.govaatbio.comQuantification of dsDNA in solution. aatbio.comoup.comExtremely sensitive for dsDNA with high selectivity over ssDNA and RNA. aatbio.com
SYBR Safe dsDNA edvotek.cominterchim.frSafer alternative for DNA gel staining. edvotek.comEngineered to be less mutagenic than ethidium bromide. edvotek.com

Interactive Data Table: Comparison of Cyanine Dyes (This table allows for sorting and filtering based on user interest)

FeatureSYBR Green IISYBR Green ISYBR GoldPicoGreenSYBR Safe
Primary Target ssDNA & RNAdsDNAdsDNA, ssDNA, RNAdsDNAdsDNA
Fluorescence Quantum Yield (bound to primary target) ~0.54 (RNA) sigmaaldrich.comlonzabio.jp~0.8 (dsDNA) thermofisher.comresearchgate.net~0.6 researchgate.netHighSimilar to EtBr researchgate.net
Excitation Max (nm) 497 sigmaaldrich.comlonzabio.jp497 ~495 nih.gov480 oup.com502 researchgate.net
Emission Max (nm) 520 sigmaaldrich.comlonzabio.jp520 ~537520 oup.com530 researchgate.net

Historical Context and Evolution of Nucleic Acid Staining Methodologies Leading to SYBR Green II Adoption

The methods for visualizing nucleic acids have evolved significantly over time, driven by the need for increased sensitivity, specificity, and safety.

The journey began with early techniques that were often laborious and hazardous. The first specific method for staining DNA, the Feulgen reaction, was developed in 1924. conicet.gov.arnih.gov This chemical reaction specifically stains DNA purple by reacting with aldehyde groups exposed after acid hydrolysis. conicet.gov.arnih.gov For many years, this and other staining methods like those using heavy metals or radioactivity were the standards, despite being time-consuming and requiring specialized handling. edvotek.com

A major breakthrough came with the use of the fluorescent molecule ethidium bromide (EtBr) . edvotek.com This intercalating agent inserts itself between the base pairs of DNA and fluoresces brightly under UV light, offering a simple and sensitive method for DNA detection. edvotek.com However, the mutagenic potential of ethidium bromide and the hazards associated with UV light exposure prompted the search for safer and more sensitive alternatives. edvotek.combiorxiv.org

This search led to the development of a new generation of fluorescent dyes, including the SYBR family of dyes , introduced by Molecular Probes in 1995. These asymmetrical cyanine dyes, including SYBR Green I and SYBR Green II, offered several advantages over ethidium bromide. They provided greater sensitivity, lower background fluorescence, and in some cases, reduced mutagenicity. thermofisher.comthermofisher.com

Specifically, SYBR Green II was developed to address the need for a highly sensitive stain for single-stranded nucleic acids, an area where ethidium bromide's sensitivity was limited. sigmaaldrich.comlonzabio.jp Its development marked a significant advancement in RNA analysis, providing researchers with a tool that was not only more sensitive but also simplified the staining process by eliminating the need for washing or destaining steps. sigmaaldrich.comlonzabio.jp The introduction of SYBR Green II and other related dyes has been instrumental in advancing various molecular biology techniques that rely on the precise and sensitive detection of nucleic acids. thermofisher.compubcompare.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N3OS+ B12380428 SYBR Green II (Ionic form)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28N3OS+

Molecular Weight

454.6 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine

InChI

InChI=1S/C28H28N3OS/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22/h4-16,19-20H,17-18H2,1-3H3/q+1

InChI Key

YJGABUKKQIGVDZ-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C

Origin of Product

United States

Molecular Mechanisms and Biophysical Interactions of Sybr Green Ii with Nucleic Acids

Elucidation of SYBR Green II Binding Modes to Nucleic Acids

The interaction of SYBR Green II with nucleic acids is multifaceted, involving a combination of binding modes that contribute to the stability of the dye-nucleic acid complex. These interactions are influenced by the structural characteristics of both the dye and the nucleic acid.

Intercalative Binding Mechanisms with Double-Stranded Regions

While SYBR Green II exhibits a preference for single-stranded nucleic acids, these molecules can form secondary structures, such as hairpin loops, which contain double-stranded regions. Evidence from studies on related cyanine (B1664457) dyes suggests that SYBR Green II likely engages in intercalative binding within these helical regions researchgate.net. This binding mode involves the insertion of the planar aromatic ring system of the dye between the base pairs of the nucleic acid. This intercalation is stabilized by π-π stacking interactions between the aromatic core of SYBR Green II and the nucleic acid bases. Research on functionalized cyanine dyes related to SYBR Green II supports the role of intercalation in the binding process, where perturbations in this interaction were observed with modifications to the dye structure researchgate.net.

Differential Binding Affinity for Single-Stranded RNA vs. Single-Stranded DNA vs. Double-Stranded DNA

SYBR Green II is well-documented to have a primary binding affinity for single-stranded (ss) nucleic acids, particularly RNA thermofisher.comrsc.orgmedchemexpress.comsigmaaldrich.com. This preference is unusual among nucleic acid stains, which typically show greater fluorescence enhancement when bound to double-stranded DNA (dsDNA) thermofisher.com. The affinity of SYBR Green II for RNA is notably higher than that of the conventional stain, ethidium (B1194527) bromide thermofisher.com.

The dye also binds to ssDNA, making it a versatile tool for the detection of various single-stranded nucleic acids thermofisher.comrsc.orgmedchemexpress.comsigmaaldrich.com. However, the staining efficiency for ssDNA has been shown to be dependent on the nucleotide composition. For instance, SYBR Green II does not effectively stain homopyrimidines or ssDNA composed solely of adenine and cytosine. In contrast, strong fluorescence is observed when the ssDNA can form potential Watson-Crick base pairs, suggesting that secondary structures within the ssDNA are important for binding nih.gov.

While it preferentially binds to single-stranded nucleic acids, SYBR Green II can also interact with dsDNA, albeit with a lower fluorescence quantum yield compared to its complex with RNA thermofisher.comresearchgate.net.

Nucleic AcidFluorescence Quantum Yield
RNA~0.54
Double-Stranded DNA (dsDNA)~0.36
RNA/ethidium bromide complex~0.07

Conformational Changes and Structural Dynamics Upon SYBR Green II-Nucleic Acid Complex Formation

The formation of a complex between SYBR Green II and a nucleic acid molecule induces conformational changes in both the dye and the biomolecule. The intercalative binding mode, by its nature, necessitates a structural alteration in the nucleic acid. The insertion of the dye between base pairs leads to a localized unwinding and lengthening of the helical structure in the double-stranded regions of ssRNA or ssDNA.

While direct and detailed experimental studies, such as high-resolution NMR or circular dichroism, specifically detailing these conformational changes for the SYBR Green II-ssRNA complex are not extensively available in the public domain, inferences can be drawn from studies on similar cyanine dyes interacting with DNA. These studies consistently show an increase in the contour length and a decrease in the helical twist of the nucleic acid upon intercalation. The flexibility and secondary structure of the single-stranded nucleic acid are likely key determinants in the extent of these conformational adjustments upon dye binding. The dynamic nature of ssRNA and ssDNA allows them to adopt conformations that facilitate the optimal binding of the SYBR Green II molecule.

Theoretical Underpinnings of SYBR Green II Fluorescence Enhancement Upon Binding

The significant increase in the fluorescence of SYBR Green II upon binding to nucleic acids is a hallmark of this dye and is central to its application. The primary theoretical explanation for this phenomenon is the chromophore rigidification hypothesis.

Chromophore Rigidification Hypothesis

In its unbound state in solution, the SYBR Green II molecule has considerable rotational and vibrational freedom. The different parts of the molecule can move relative to each other, and these motions provide non-radiative pathways for the dissipation of energy from the excited state. This means that when the dye absorbs light and is promoted to an excited electronic state, much of that energy is lost as heat through these molecular motions rather than being emitted as fluorescent light.

Upon binding to a nucleic acid, particularly through intercalation, the SYBR Green II molecule becomes sterically constrained. The insertion between base pairs and interactions within the grooves restrict the torsional and vibrational motions of the cyanine chromophore researchgate.net. This rigidification of the dye's structure reduces the efficiency of the non-radiative decay pathways. Consequently, a much larger fraction of the excited-state energy is released through the emission of photons, resulting in a dramatic increase in the fluorescence quantum yield and the observed bright fluorescence of the SYBR Green II-nucleic acid complex. This mechanism is a common feature of many cyanine and other nucleic acid-binding dyes.

Non-Radiative Decay Pathways and Their Modulation by Nucleic Acid Binding

The remarkable sensitivity of SYBR Green II as a nucleic acid stain is rooted in its photophysical properties, specifically the dramatic increase in fluorescence quantum yield upon binding to RNA or single-stranded DNA (ssDNA). This phenomenon is a direct consequence of the modulation of its non-radiative decay pathways. In its unbound state, the dye is virtually non-fluorescent, a characteristic that is highly advantageous as it minimizes background signal. thermofisher.comstackexchange.com

Intrinsic State and Dominant Non-Radiative Decay Pathway

In an aqueous solution, free SYBR Green II molecules have very low intrinsic fluorescence. thermofisher.com This is because the excited state, formed after absorbing a photon, is efficiently deactivated through non-radiative pathways, meaning it returns to the ground state without emitting light. The primary mechanism for this non-radiative decay in asymmetrical cyanine dyes like SYBR Green II is intramolecular rotation or torsional motion around the central monomethine bridge that connects its two heterocyclic ring systems. stackexchange.comnih.gov

This rotation allows the molecule to transition from the excited state back to the ground state through a process of internal conversion, effectively dissipating the absorbed energy as heat rather than as fluorescent light. stackexchange.com This free rotation provides a rapid and efficient channel for de-excitation, which competes successfully with the radiative (fluorescent) pathway, resulting in a minimal fluorescence output. nih.gov

Modulation by Nucleic Acid Binding

The fluorescence of SYBR Green II is significantly enhanced upon binding to nucleic acids, particularly ssDNA and RNA. medchemexpress.comthomassci.com The binding interaction, which involves intercalation or groove binding, imposes steric constraints on the dye molecule. stackexchange.comnih.gov This physical confinement within the nucleic acid structure severely restricts the torsional freedom of the dye's methine bridge. stackexchange.com

By impeding this intramolecular rotation, the primary non-radiative decay pathway is effectively suppressed or "closed." stackexchange.comnih.gov With the most efficient non-radiative route unavailable, the excited state is more likely to decay back to the ground state via the alternative radiative pathway, which involves the emission of a photon. This shift in the balance between decay pathways leads to a substantial increase—often by several orders of magnitude—in the fluorescence quantum yield. thermofisher.com The result is the bright fluorescence signal that is characteristic of the dye-nucleic acid complex.

The table below summarizes the modulation of SYBR Green II's decay pathways upon nucleic acid binding.

StateMolecular ConformationDominant Decay PathwayFluorescence Quantum Yield
Free in Solution Flexible, free rotation around methine bridgeNon-radiative (Internal conversion via torsional motion)Very Low
Bound to Nucleic Acid Rigid, sterically hindered rotationRadiative (Fluorescence)High

The fluorescence of the SYBR Green II-RNA complex has a quantum yield more than seven times greater than that of the RNA-ethidium bromide complex. thermofisher.com This efficient suppression of non-radiative decay upon binding is the core principle behind its function as a high-sensitivity nucleic acid stain. thermofisher.com

Spectroscopic Characterization and Photophysical Properties of Sybr Green Ii in Research Contexts

Quantitative Analysis of Fluorescence Quantum Yield in SYBR Green II-Nucleic Acid Complexes

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. For SYBR Green II, this value is highly dependent on its association with nucleic acids. In its unbound state, the dye exhibits very low intrinsic fluorescence. However, upon binding to nucleic acids, a substantial enhancement in fluorescence is observed, which is a key attribute for its application as a nucleic acid stain. thermofisher.com

Research has demonstrated that SYBR Green II exhibits a notably high quantum yield when bound to RNA, with a reported value of approximately 0.54. thermofisher.comlonzabio.jp This is significantly higher than its quantum yield when bound to double-stranded DNA (dsDNA), which is approximately 0.36. thermofisher.comlonzabio.jp This preference for RNA is a distinguishing feature among many nucleic acid stains, which often show greater fluorescence enhancement with dsDNA. lonzabio.jp

The fluorescence quantum yield of the SYBR Green II-RNA complex is more than seven times greater than that of the commonly used intercalating dye, ethidium (B1194527) bromide, when complexed with RNA (Φ ≈ 0.07). thermofisher.comlonzabio.jp This superior quantum yield, combined with a high binding affinity and a large fluorescence enhancement of over an order of magnitude upon binding to RNA, contributes to the exceptional sensitivity of SYBR Green II in detecting RNA. lonzabio.jp

ComplexFluorescence Quantum Yield (Φ)
SYBR Green II-RNA~0.54
SYBR Green II-dsDNA~0.36
Ethidium Bromide-RNA~0.07

Absorption and Emission Spectral Characteristics of SYBR Green II in Bound States

The absorption and emission spectra of SYBR Green II are fundamental to its application in fluorescence-based detection methods. When bound to nucleic acids, SYBR Green II has a primary absorption maximum (excitation peak) at approximately 497 nm. thermofisher.comresearchgate.net A secondary excitation peak is also observed in the ultraviolet range, centered near 254 nm. thermofisher.comresearchgate.net

The fluorescence emission of SYBR Green II complexed with RNA is centered at approximately 520 nm. thermofisher.comresearchgate.net These spectral characteristics make the dye compatible with a wide array of common excitation sources, including standard UV transilluminators (300 nm), epi-illuminators (254 nm), blue-light transilluminators, and argon-ion laser-based gel scanners. thermofisher.comresearchgate.net The significant Stokes shift, the difference between the absorption and emission maxima, is advantageous as it minimizes self-absorption and enhances detection sensitivity.

Spectral PropertyWavelength (nm)
Primary Absorption Maximum (Excitation)~497
Secondary Absorption Maximum (Excitation)~254
Emission Maximum~520

Photostability and Photobleaching Kinetics of SYBR Green II-Nucleic Acid Adducts

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a crucial factor for applications requiring prolonged or intense illumination, such as imaging and quantitative analysis. While specific photobleaching kinetic data for SYBR Green II is not extensively detailed in the available literature, studies on related cyanine (B1664457) dyes provide insights into its expected behavior.

Research on a series of nucleic acid-binding cyanine dyes has shown that their photostability can vary significantly based on their chemical structure and their environment (i.e., free in solution versus bound to DNA). rsc.org When bound to nucleic acids, these dyes generally exhibit a significant increase in their photostability, with half-lives increasing by several fold. rsc.org For instance, one study demonstrated that the half-life of related dyes increased from a range of 0.5–6.3 hours in solution to 1.6–36 hours when DNA-bound. rsc.org This stabilization is attributed to the rigidification of the dye molecule upon intercalation or groove binding, which reduces non-radiative decay pathways, including those leading to photobleaching. rsc.org The fluorescence of RNA/SYBR Green II complexes is not quenched in the presence of urea (B33335) or formaldehyde, which is an indicator of its robust performance under various experimental conditions. thermofisher.com

Advanced Spectroscopic Techniques for Investigating SYBR Green II Interactions (e.g., Time-Resolved Fluorescence, Linear Dichroism)

Advanced spectroscopic techniques provide deeper insights into the binding modes and dynamics of SYBR Green II with nucleic acids.

Time-Resolved Fluorescence Spectroscopy can be employed to measure the fluorescence lifetime of SYBR Green II when bound to nucleic acids. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For the related dye, SYBR Green I, time-resolved studies have been instrumental in understanding the quenching mechanisms in the free state and the reasons for the dramatic fluorescence enhancement upon binding to DNA. researchgate.net Such studies reveal that the dampening of intramolecular motions upon binding is a key factor. researchgate.net Similar investigations with SYBR Green II would be expected to elucidate the kinetics of its interaction with RNA and ssDNA, providing information on binding and dissociation rates, and conformational changes.

Linear Dichroism (LD) is a powerful technique for determining the orientation of molecules. In the context of SYBR Green II-nucleic acid complexes, LD can be used to probe the orientation of the dye's transition dipoles relative to the nucleic acid helix axis. oup.comnih.gov This information is crucial for distinguishing between different binding modes, such as intercalation (where the dye is inserted between base pairs) and minor groove binding. Studies on other unsymmetrical cyanine dyes have successfully used LD to confirm minor groove binding, where the long axis of the dye aligns with the curve of the groove. nih.gov For SYBR Green II, which is also an unsymmetrical cyanine dye, LD studies would be invaluable in definitively characterizing its binding geometry with both RNA and ssDNA.

Computational and Theoretical Spectroscopy of SYBR Green II (e.g., DFT and TDDFT Calculations)

Computational and theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are increasingly used to understand and predict the spectroscopic properties of fluorescent dyes like SYBR Green II.

Recent research has focused on the rational design of SYBR Green-related cyanine dyes, utilizing theoretical calculations to predict their absorption and fluorescence characteristics. researchgate.net DFT is used to model the ground state electronic structure, while TD-DFT is employed to calculate the electronic transitions that give rise to the observed absorption and emission spectra. arxiv.orgrsc.org These calculations can reveal the nature of the electronic transitions, such as whether they are localized excitations or involve intramolecular charge transfer. arxiv.org

A significant advancement in the study of SYBR Green II was the solving of its crystal structure, which provided the foundational data for more accurate theoretical modeling. researchgate.net By comparing the computationally predicted spectra with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the structure-property relationships that govern the dye's photophysical behavior. researchgate.net This knowledge is instrumental in the development of new and improved fluorescent probes for nucleic acid detection.

Applications of Sybr Green Ii in Diverse Molecular Biology Methodologies

Gel Electrophoretic Analysis and Visualization of Nucleic Acids

SYBR Green II is renowned as one of the most sensitive fluorescent dyes available for the post-electrophoretic staining of RNA and ssDNA in both agarose (B213101) and polyacrylamide gels researchgate.net. Its remarkable sensitivity is attributed to a high fluorescence quantum yield upon binding to RNA (approximately 0.54), which is substantially greater than that of the traditional dye, ethidium (B1194527) bromide researchgate.netthermofisher.com.

SYBR Green II is exceptionally effective for visualizing RNA separated in both agarose and polyacrylamide gel matrices researchgate.netthermofisher.com. It offers a significant improvement in detection sensitivity over ethidium bromide thermofisher.com. The detection limits for RNA can be remarkably low, allowing for the visualization of minute quantities of material. For instance, as little as 100 picograms (pg) of ribosomal RNA (rRNA) per band can be detected in native agarose and polyacrylamide gels when using 254 nm epi-illumination thermofisher.com. Even with more common 300 nm transillumination, the detection limit remains high, at approximately 500 pg of RNA per band researchgate.netthermofisher.com. This high sensitivity facilitates the detection of various RNA species, including viroid RNAs and multicopy cellular RNAs researchgate.net.

While optimized for RNA, SYBR Green II is also a highly sensitive stain for single-stranded DNA (ssDNA) researchgate.net. This makes it a valuable tool in applications that require the sensitive detection of ssDNA, such as single-strand conformation polymorphism (SSCP) analysis researchgate.net. The detection sensitivity for ssDNA is comparable to that for RNA, with the ability to detect as little as 100 pg per band under optimal imaging conditions (254 nm epi-illumination) thermofisher.com. This level of sensitivity is reported to be 50 to 100 times greater than that achieved with ethidium bromide for oligonucleotides thermofisher.com.

SYBR Green II performs effectively in common denaturing gel systems used for RNA analysis, such as formaldehyde-agarose and polyacrylamide-urea gels researchgate.netthermofisher.com. While the sensitivity is somewhat reduced in these denaturing environments compared to native gels, it remains superior to ethidium bromide researchgate.netthermofisher.com. A key advantage is that the fluorescence of the RNA/SYBR Green II complex is not quenched by the denaturants urea (B33335) or formaldehyde nih.gov. This eliminates the need for extensive washing or destaining steps that are often required when using other stains, streamlining the experimental workflow researchgate.netnih.gov. In these denaturing gels, researchers can detect approximately 1 nanogram (ng) of RNA per band using 254 nm epi-illumination, and about 4 ng per band with 300 nm transillumination researchgate.netthermofisher.comnih.gov.

Gel TypeIlluminationDetection Limit (per band)
Native Agarose/Polyacrylamide (RNA/ssDNA)254 nm epi-illumination100 pg thermofisher.com
Native Agarose/Polyacrylamide (RNA/ssDNA)300 nm transillumination500 pg researchgate.netthermofisher.com
Denaturing Formaldehyde-Agarose (RNA)254 nm epi-illumination1 ng researchgate.netthermofisher.com
Denaturing Polyacrylamide-Urea (RNA)254 nm epi-illumination1 ng researchgate.netthermofisher.com
Denaturing Formaldehyde-Agarose (RNA)300 nm transillumination4 ng researchgate.netthermofisher.com
Denaturing Polyacrylamide-Urea (RNA)300 nm transillumination4 ng researchgate.netthermofisher.com

This table summarizes the approximate detection limits of SYBR Green II under various conditions as reported in scientific literature.

A critical feature of a nucleic acid stain is its compatibility with subsequent molecular biology techniques. Staining with SYBR Green II does not interfere with the transfer of RNA from a gel to a membrane for Northern blot analysis researchgate.netthermofisher.com. To ensure the dye does not interfere with subsequent hybridization steps, it is recommended to include 0.1%–0.3% Sodium Dodecyl Sulfate (SDS) in the prehybridization and hybridization buffers to effectively remove the dye from the nucleic acid researchgate.net. This compatibility allows for the visualization of RNA in the gel prior to blotting, providing a valuable quality control step without compromising the results of downstream applications thermofisher.com.

Quantitative Nucleic Acid Analysis in Solution and Reaction Mixtures

While SYBR Green I is the predominant dye used for real-time quantitative polymerase chain reaction (qPCR) due to its preferential binding to double-stranded DNA (dsDNA), SYBR Green II has been successfully integrated into specialized real-time assays that capitalize on its affinity for RNA and ssDNA thermofisher.comnih.gov.

Standard dye-based qPCR protocols are designed to quantify the amplification of dsDNA, and for this purpose, SYBR Green I is the dye of choice thermofisher.comsigmaaldrich.com. It functions by intercalating into the dsDNA product as it is synthesized, leading to a proportional increase in fluorescence that is monitored in real-time thermofisher.comekb.eg.

However, the unique binding properties of SYBR Green II have been exploited in a novel, one-step real-time assay to measure the activity of HIV-1 Reverse Transcriptase (RT) nih.gov. This assay quantifies the synthesis of nucleic acids by the enzyme in real-time using native nucleotide substrates. In this specific context, where the product can be an RNA/DNA hybrid or ssDNA, SYBR Green II is an appropriate fluorescent reporter. The assay was developed to determine the inhibitory concentrations (IC50) of triphosphorylated nucleoside reverse transcriptase inhibitors (NRTIs) against HIV-1 RT. The results obtained using the SYBR Green II-based method were comparable to those from older, more complex colorimetric assays. This application demonstrates the utility of SYBR Green II for the quantitative analysis of specific enzymatic reactions in solution and its potential for high-throughput screening of antiretroviral drugs nih.gov.

Development of SYBR Green II-Based Assays for Specific Nucleic Acid Ratios (e.g., ssRNA:dsRNA)

SYBR Green II is a fluorescent dye recognized for its high sensitivity in detecting single-stranded nucleic acids, particularly RNA and single-stranded DNA (ssDNA), in electrophoretic gels. sigmaaldrich.comthermofisher.com While not exclusively selective for RNA, the dye exhibits distinct fluorescence properties when bound to different nucleic acid structures. takara.co.krresearchgate.net This characteristic is foundational for the development of assays aimed at determining the ratios of specific nucleic acid types.

A notable feature of SYBR Green II is its differential quantum yield depending on the nucleic acid it binds. The fluorescence quantum yield is significantly higher when the dye is complexed with RNA (approximately 0.54) compared to when it is bound to double-stranded DNA (dsDNA) (approximately 0.36). thermofisher.comresearchgate.net This property is somewhat unusual, as most nucleic acid stains show greater fluorescence enhancement when bound to double-stranded molecules. thermofisher.com The fluorescence quantum yield of the RNA/SYBR Green II complex is more than seven times greater than that of the RNA/ethidium bromide complex. researchgate.net

This enhanced fluorescence with single-stranded structures is the principle behind its use in assays to quantify different nucleic acid species. Although many fluorescent dyes bind more tightly and with a greater fluorescence increase to double-stranded nucleic acids, SYBR Green II's preference for single strands allows for the potential development of assays to distinguish between single-stranded and double-stranded RNA. researchgate.net By measuring fluorescence intensity, it is possible to infer the relative abundance of ssRNA versus other nucleic acid forms in a sample. The binding efficiency of SYBR Green II to single-stranded nucleic acids is reported to be approximately twice that of its efficiency with double-stranded DNA, further supporting its use in such quantitative applications. sigmaaldrich.com

Use in Assays for Enzymatic Activities Involving Nucleic Acid Synthesis (e.g., HIV-1 Reverse Transcriptase Assays)

SYBR Green II has been successfully incorporated into novel, non-radioactive assays to measure the enzymatic activity of nucleic acid polymerases, such as HIV-1 reverse transcriptase (RT). takara.co.kr Traditional methods for quantifying HIV-1 RT activity often rely on radiolabeled nucleotides or customized substrates, which can be cumbersome and present safety issues. takara.co.kr A one-step assay utilizing SYBR Green II provides a real-time method to determine the inhibitory concentrations (IC50) of drugs targeting this enzyme. takara.co.kr

The principle of this assay is based on the enhanced fluorescence of SYBR Green II upon binding to the product of the reverse transcription reaction. researchgate.net The dye specifically binds to the RNA-DNA heteroduplex synthesized by the HIV-1 RT, resulting in a significant increase in fluorescence compared to its binding with the initial single-stranded RNA template. researchgate.net The reaction is monitored in real-time at a constant temperature, and instead of a cycle threshold (Ct) as in PCR, a "time threshold" (Tt) is measured. The Tt represents the time required for the fluorescence signal to cross a predefined threshold. researchgate.net

In the absence of an inhibitor, the Tt value is smaller, as the enzyme actively produces the RNA-DNA duplex. Conversely, in the presence of an inhibitor, the synthesis is delayed, leading to a dose-dependent increase in the Tt value. researchgate.net This method has been validated by comparing the IC50 values obtained for various nucleoside reverse transcriptase inhibitors (NRTIs) with those from established colorimetric assays, showing comparable results. takara.co.kr The assay is suitable for high-throughput screening of antiretroviral drugs and for studying drug resistance profiles. takara.co.kr

Table 1: Comparison of IC50 Values for HIV-1 RT Inhibitors This table presents hypothetical data for illustrative purposes, based on findings that the SYBR Green II assay yields results comparable to other methods.

Inhibitor (Triphosphorylated Form) SYBR Green II Assay IC50 (µM) Colorimetric Assay (CABS) IC50 (µM)
Zidovudine-TP (AZT-TP) 0.15 0.18
Lamivudine-TP (3TC-TP) 0.95 1.10
Tenofovir-DP (TDF-DP) 0.25 0.22

Microscopy and Flow Cytometry Applications

Nucleic Acid Sensing and Visualization in Cellular Contexts

SYBR Green II serves as a valuable tool for nucleic acid staining in both microscopy and flow cytometry, enabling the visualization and quantification of nucleic acid content within cells. It is cell-permeant and effectively stains the nucleic acids of both live and fixed cells. In flow cytometry, it is used to differentiate bacterial populations based on their nucleic acid content. thermofisher.comgene-quantification.de After staining with SYBR Green II, bacterial cells can often be resolved into distinct subpopulations, typically categorized as having high nucleic acid (HNA) or low nucleic acid (LNA) content. thermofisher.com These distinctions are visualized on cytograms plotting green fluorescence against side scatter, which relates to cell size. thermofisher.com

The dye's utility extends to viability assessments when used in dual-staining protocols. For instance, when combined with a cell-impermeant dye like propidium iodide (PI), it allows for the discrimination of live cells from dead or membrane-compromised cells. Live cells with intact membranes are stained green by SYBR Green II, while dead cells with compromised membranes are permeable to PI and thus stain red. This dual-staining approach provides a more nuanced view of microbial populations than simple total counts.

In fluorescence microscopy, SYBR Green II can be used for general nucleic acid staining. While it stains both the nucleus and cytoplasmic RNA, its application allows for the visualization of cellular structures containing nucleic acids.

Quantitative Analysis of Nucleic Acid Content in Planktonic Organisms

A significant application of SYBR Green II is in the field of aquatic microbiology for the quantification of RNA and DNA in planktonic organisms. The ratio of RNA to DNA is a widely used indicator of metabolic activity and growth rate in these organisms. A fluorometric assay was developed and optimized specifically for quantifying nucleic acids in crude extracts of natural microplankton samples. sigmaaldrich.com

The methodology involves dividing a cell extract into three aliquots.

RNA Measurement: The first aliquot is treated with DNase to digest all DNA, and the remaining fluorescence from SYBR Green II binding to RNA is measured.

DNA Measurement: The second aliquot is treated with RNase to digest all RNA, and the fluorescence from the dye binding to DNA is measured.

Background Measurement: The third aliquot is treated with both DNase and RNase to digest all nucleic acids. The residual fluorescence measured in this sample is considered background and is subtracted from the other readings for accurate calculation. sigmaaldrich.com

This method has been shown to be highly sensitive, with a detection limit of approximately 40 ng of RNA and 10 ng of DNA in a 1 ml assay. The procedure has been optimized for various parameters to ensure accuracy and reproducibility. sigmaaldrich.com

Table 2: Optimized Conditions for SYBR Green II Nuclease Assay in Plankton Samples Based on research findings from Berdalet et al. (2005).

Parameter Optimized Condition
Assay Buffer 5 mM Tris buffer (pH 8.0) containing 0.9 mM CaCl₂·2H₂O and 0.9 mM MgCl₂·6H₂O
Nuclease Incubation Temperature 37°C
Nuclease Incubation Duration 20 minutes
SYBR Green II Final Concentration 3.5 x 10⁻⁴ dilution
Fluorescence Reading Window 10-60 minutes after dye addition

Advanced Methodological Considerations and Optimization Strategies for Sybr Green Ii Based Assays

Optimization of SYBR Green II Staining Parameters (e.g., Dye Concentration, Incubation Time, Temperature)

The successful application of SYBR Green II in nucleic acid assays hinges on the careful optimization of key staining parameters. These include the concentration of the dye, the duration of incubation, and the temperature at which staining is performed.

Dye Concentration: The recommended dilution of the SYBR Green II stock solution typically varies depending on the type of electrophoresis gel being used. For non-denaturing gels and denaturing polyacrylamide/urea (B33335) gels, a 1:10,000 dilution in TBE buffer is often suggested. medchemexpress.commedchemexpress.com In the case of denaturing agarose (B213101)/formaldehyde gels, a higher concentration, such as a 1:5,000 dilution, may be more effective. medchemexpress.commedchemexpress.com It is also possible to add SYBR Green II directly to the sample loading buffer, generally at a final concentration of 1:1,000. bio-connect.nlresearchgate.net However, the optimal concentration can be application-specific and may require empirical determination to achieve the best results with minimal background. researchgate.net

Incubation Time: The ideal incubation time for SYBR Green II staining is influenced by the gel matrix and thickness. Typically, for polyacrylamide gels, an incubation period of 10 to 40 minutes is sufficient. medchemexpress.commedchemexpress.com Agarose gels may require a slightly longer time, generally between 20 and 40 minutes, to ensure complete staining. medchemexpress.commedchemexpress.com

Temperature: Staining with SYBR Green II is generally carried out at room temperature. medchemexpress.commedchemexpress.com A critical factor to consider is the pH of the staining solution, which is temperature-dependent. For optimal sensitivity, the pH of the buffer should be maintained between 7.5 and 8.0 at the temperature used for staining. medchemexpress.commedchemexpress.com

Table 1: Recommended Optimization Parameters for SYBR Green II Staining
ParameterGel TypeRecommended ConditionNotes
Dye Concentration (from stock)Non-denaturing & Polyacrylamide/Urea Gels1:10,000 dilution in TBE buffer medchemexpress.commedchemexpress.com
Denaturing Agarose/Formaldehyde Gels1:5,000 dilution in TBE buffer medchemexpress.commedchemexpress.com
Incubation TimePolyacrylamide Gels10–40 minutesTime may vary with gel thickness. medchemexpress.commedchemexpress.com
Agarose Gels20–40 minutesTime may vary with gel thickness. medchemexpress.commedchemexpress.com
TemperatureAll GelsRoom TemperatureEnsure buffer pH is 7.5–8.0 at this temperature. medchemexpress.commedchemexpress.com

Influence of Buffer Composition and Denaturing Agents on SYBR Green II Fluorescence and Binding Efficacy

The composition of the buffer and the presence of denaturing agents can significantly impact the performance of SYBR Green II.

Buffer Composition: SYBR Green II staining is pH-sensitive, with optimal performance observed in buffers like Tris-borate-EDTA (TBE) maintained at a pH between 7.5 and 8.0. medchemexpress.com Staining solutions prepared in a buffer are more stable than those prepared in water. medchemexpress.com It is noteworthy that the pH of Tris-based buffers can rise as the temperature drops, which may affect the stability of the staining solution if refrigerated. researchgate.net The presence of detergents like sodium dodecyl sulfate (SDS) in the electrophoresis buffer should be avoided as it can dramatically decrease staining efficiency. researchgate.net

Addressing and Mitigating Methodological Biases in SYBR Green II-Based Assays

While a powerful tool, SYBR Green II is not without its methodological biases that can affect the accuracy of nucleic acid quantification.

SYBR Green II primarily binds to single-stranded nucleic acids. medchemexpress.commedchemexpress.combio-connect.nl Research has shown that the efficiency of SYBR Green II staining is highly dependent on the nucleotide composition of the single-stranded DNA (ssDNA). For instance, the dye does not effectively stain homopyrimidines or ssDNA consisting solely of adenine and cytosine. Conversely, strong fluorescence is observed when the ssDNA contains both guanine and cytosine, or both adenine and thymine, which allows for the formation of potential Watson-Crick base pairs. This suggests a binding preference that could lead to variations in fluorescence intensity based on the nucleic acid sequence.

The ratio of SYBR Green II dye to nucleic acid is a critical parameter that can influence fluorescence and lead to saturation effects. The binding of the dye to nucleic acids can be a multi-step process. For the related dye SYBR Green I, studies have shown that an initial intercalation event is followed by surface binding at higher dye-to-base-pair ratios, with the latter contributing significantly to the increase in fluorescence. The saturation of the fluorescence signal can be limited by the number of available binding sites on the nucleic acid. In the case of SYBR Green II, variations in fluorescence saturation intensity when binding to ribosomal RNA (rRNA) may be attributed to the size of the binding site on the nucleic acid molecule.

At high concentrations of either the dye or the nucleic acid, a decrease in fluorescence intensity may be observed. This phenomenon can be attributed to quenching and inner filter effects. The inner filter effect occurs when the emitted fluorescence is reabsorbed by other dye molecules in the solution before it can be detected. labbot.bioresearchgate.net This is more pronounced at high concentrations where the probability of re-absorption is higher. labbot.bio This effect is distinct from fluorescence quenching, which involves non-radiative energy transfer processes. labbot.bio High concentrations of nucleic acid can also lead to a situation where the excitation light is absorbed by the sample before it can penetrate fully, resulting in a plateau or decrease in the measured fluorescence. researchgate.net

Strategies for Enhanced Signal-to-Noise Ratio and Detection Limits in SYBR Green II Applications

Several strategies can be employed to improve the signal-to-noise ratio and lower the detection limits when using SYBR Green II.

A significant advantage of SYBR Green II is its low intrinsic fluorescence, which results in minimal background signal and a good signal-to-noise ratio without the need for a destaining step. thermofisher.comresearchgate.net The choice of illumination source is also crucial; using 254 nm epi-illumination can provide significantly greater sensitivity compared to the more common 300 nm transillumination, with detection limits as low as 100 pg of RNA per band being achievable. thermofisher.comthermofisher.comlonzabio.jp

For photographic documentation, the use of a photographic filter specifically designed for SYBR Green stains is recommended, while filters intended for ethidium (B1194527) bromide should be avoided as they can yield poor results. researchgate.netthermofisher.com The low background fluorescence of stained gels permits the use of long film exposures, which is particularly beneficial for detecting minute quantities of nucleic acids. researchgate.netthermofisher.comlonzabio.jp

Table 2: Strategies for Signal Enhancement with SYBR Green II
StrategyDescriptionBenefit
Utilize Low Intrinsic FluorescenceSYBR Green II has minimal fluorescence when not bound to nucleic acids.High signal-to-noise ratio, no destaining required. thermofisher.comresearchgate.net
Optimize Illumination WavelengthUse 254 nm epi-illumination instead of 300 nm transillumination.Increased sensitivity and lower detection limits (down to 100 pg). thermofisher.comthermofisher.comlonzabio.jp
Use Appropriate Photographic FiltersEmploy filters specifically designed for SYBR Green dyes.Improved quality of photographic documentation. researchgate.netthermofisher.com
Implement Long Exposure TimesThe low background allows for longer photographic exposures.Enhanced detection of low-abundance nucleic acids. researchgate.netthermofisher.comlonzabio.jp

Comparative Research Analyses of Sybr Green Ii with Alternative Fluorescent Dyes

Comparative Sensitivity and Performance of SYBR Green II Versus Ethidium (B1194527) Bromide in Nucleic Acid Detection

SYBR Green II is a highly sensitive fluorescent dye for detecting nucleic acids, particularly RNA, in electrophoretic gels, and it is significantly more sensitive than the traditionally used ethidium bromide. takara.co.krthermofisher.comlonzabio.jp The enhanced sensitivity of SYBR Green II can be attributed to several factors, including a higher fluorescence quantum yield, greater binding affinity for nucleic acids, and a more substantial fluorescence enhancement upon binding. takara.co.krlonzabio.jp

The fluorescence quantum yield of the RNA/SYBR Green II complex is approximately 0.54, which is more than seven times greater than that of the RNA/ethidium bromide complex (around 0.07). takara.co.krthermofisher.comlonzabio.jp This means that for each molecule of dye bound to RNA, SYBR Green II emits significantly more light. Furthermore, the fluorescence enhancement of SYBR Green II upon binding to RNA is over an order of magnitude greater than that of ethidium bromide. thermofisher.comlonzabio.jp

In practical terms, SYBR Green II can detect as little as 500 picograms (pg) of RNA per band with 300 nm transillumination, whereas the detection limit for ethidium bromide under similar conditions is about 1.5 nanograms (ng) per band. takara.co.krthermofisher.comlonzabio.jp With 254 nm epi-illumination, the sensitivity of SYBR Green II can be even greater, detecting as little as 100 pg of single-stranded DNA or RNA per band. takara.co.krthermofisher.comlonzabio.jp

A key advantage of SYBR Green II is its low intrinsic fluorescence, which eliminates the need for destaining gels to remove background fluorescence from unbound dye. takara.co.krthermofisher.comlonzabio.jp This simplifies the staining protocol and saves time. In contrast, achieving maximum sensitivity with ethidium bromide often requires washing denaturing agarose-formaldehyde gels for several hours to reduce background. takara.co.krlonzabio.jp Even without these washing steps, SYBR Green II demonstrates superior sensitivity in denaturing gels, capable of detecting 1.0 ng of RNA per band with 254 nm epi-illumination and about 4.0 ng per band with 300 nm transillumination. takara.co.krthermofisher.comlonzabio.jp

The fluorescence of the RNA/SYBR Green II complex is also not quenched by the presence of denaturants like urea (B33335) or formaldehyde, which is another advantage over ethidium bromide. takara.co.krlonzabio.jp This allows for direct staining of denaturing gels without the need for prior washing. Additionally, staining with SYBR Green II does not interfere with subsequent molecular biology procedures like Northern blotting, provided that SDS is included in the prehybridization and hybridization buffers to remove the dye. thermofisher.comsigmaaldrich.comsigmaaldrich.com

It is important to note that while SYBR Green II is optimized for RNA and single-stranded DNA, it also binds to double-stranded DNA. researchgate.net Its quantum yield when bound to RNA (~0.54) is higher than when bound to double-stranded DNA (~0.36). takara.co.krlonzabio.jp

Interactive Data Table: Sensitivity Comparison of SYBR Green II and Ethidium Bromide

FeatureSYBR Green IIEthidium Bromide
Detection Limit (RNA, 300nm transillumination) 500 pg/band takara.co.krthermofisher.comlonzabio.jp1.5 ng/band takara.co.krthermofisher.comlonzabio.jp
Detection Limit (RNA, 254nm epi-illumination) 100 pg/band takara.co.krthermofisher.comlonzabio.jpNot typically used
Fluorescence Quantum Yield (bound to RNA) ~0.54 takara.co.krlonzabio.jp~0.07 takara.co.krthermofisher.comlonzabio.jp
Fluorescence Enhancement >10-fold greater than EtBr thermofisher.comlonzabio.jpStandard
Destaining Required No takara.co.krthermofisher.comlonzabio.jpOften required for high sensitivity takara.co.krlonzabio.jp
Compatibility with Denaturing Gels High, no washing needed takara.co.krlonzabio.jpRequires extensive washing for optimal sensitivity takara.co.krlonzabio.jp

Comparative Analysis of SYBR Green II, SYBR Green I, and SYBR Gold in Nucleic Acid Staining and Quantification

The SYBR family of dyes, including SYBR Green I, SYBR Green II, and SYBR Gold, offers a range of options for nucleic acid staining, each with distinct properties and optimal applications.

SYBR Green I is primarily recognized for its high sensitivity in detecting double-stranded DNA (dsDNA). researchgate.netbio-connect.nl It is reported to be about 20 times more sensitive than ethidium bromide for dsDNA detection, capable of visualizing as little as 60 pg per band with 300 nm transillumination. researchgate.net Its high fluorescence quantum yield when bound to dsDNA is approximately 0.8. researchgate.net

SYBR Green II , in contrast, is optimized for staining RNA and single-stranded DNA (ssDNA). researchgate.netbio-connect.nl While it also binds to dsDNA, its quantum yield is higher when bound to RNA (~0.54) compared to dsDNA (~0.36). takara.co.krlonzabio.jp This makes it a more sensitive choice for RNA analysis. With 300 nm transillumination, its detection limit for RNA in non-denaturing gels is around 500 pg per band. researchgate.net

SYBR Gold is considered the most sensitive fluorescent stain of the SYBR family for detecting all types of nucleic acids, including dsDNA, ssDNA, and RNA. nih.govwikipedia.orgthermofisher.com It demonstrates a fluorescence enhancement of over 1000-fold upon binding to nucleic acids and has a high quantum yield of approximately 0.6 to 0.7. nih.govwikipedia.orgthermofisher.com SYBR Gold is reported to be more than 10 times more sensitive than ethidium bromide and also surpasses the sensitivity of both SYBR Green I and SYBR Green II for detecting dsDNA, ssDNA, and RNA, especially with a standard 300 nm UV transilluminator. nih.govwikipedia.org It can detect as little as 25 pg of DNA. wikipedia.org Its superior performance is also attributed to its ability to penetrate gels more effectively than the SYBR Green stains. nih.gov For detecting glyoxalated RNA, SYBR Gold can be 25 to 100 times more sensitive than ethidium bromide. thermofisher.com

Interactive Data Table: Comparison of SYBR Dyes

FeatureSYBR Green ISYBR Green IISYBR Gold
Primary Target dsDNA researchgate.netbio-connect.nlRNA, ssDNA researchgate.netbio-connect.nldsDNA, ssDNA, RNA nih.govwikipedia.orgthermofisher.com
Sensitivity vs. EtBr (dsDNA) ~20x more sensitive researchgate.net->10x more sensitive wikipedia.org
Detection Limit (dsDNA) 60 pg/band researchgate.net-25 pg/band wikipedia.org
Detection Limit (RNA) -500 pg/band researchgate.netMore sensitive than SYBR Green II nih.gov
Quantum Yield (bound to primary target) ~0.8 (dsDNA) researchgate.net~0.54 (RNA) takara.co.krlonzabio.jpresearchgate.net~0.6-0.7 nih.govwikipedia.org
Fluorescence Enhancement >1 order of magnitude greater than EtBr thermofisher.com>1 order of magnitude greater than EtBr thermofisher.comlonzabio.jp>1000-fold nih.govwikipedia.orgthermofisher.com

Assessment of SYBR Green II-Based qPCR Against Probe-Based Methods (e.g., TaqMan) in Gene Expression Analysis

In the realm of quantitative real-time PCR (qPCR) for gene expression analysis, two primary chemistries dominate: intercalating dyes like SYBR Green and probe-based assays such as TaqMan. While SYBR Green II is primarily used for gel staining, the principles of SYBR Green-based qPCR generally apply.

SYBR Green-based qPCR utilizes a fluorescent dye that binds nonspecifically to any double-stranded DNA. patsnap.comintegra-biosciences.com As the PCR product accumulates, the fluorescence intensity increases proportionally. thermofisher.com The main advantages of this method are its simplicity, cost-effectiveness, and flexibility, as it can be used with any pair of primers without the need for a specific probe. patsnap.com

A significant drawback of SYBR Green is its lack of specificity. patsnap.comintegra-biosciences.com The dye will bind to any dsDNA present, including primer-dimers and other non-specific amplification products, which can lead to an overestimation of the target DNA concentration. patsnap.comintegra-biosciences.com To address this, a melting curve analysis is typically performed after the qPCR run to verify the specificity of the amplified product. patsnap.comresearchgate.net

Probe-based methods , such as TaqMan assays, offer higher specificity. patsnap.comintegra-biosciences.comresearchgate.net These assays use a sequence-specific oligonucleotide probe that is labeled with a fluorescent reporter and a quencher. patsnap.com The probe anneals to the target sequence between the forward and reverse primers. During amplification, the 5' nuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and generating a fluorescent signal. patsnap.com This signal is directly proportional to the amount of specific PCR product.

The key advantage of probe-based methods is their high specificity, as the signal is only generated from the amplification of the intended target. integra-biosciences.comthermofisher.comaatbio.com This reduces the likelihood of detecting non-specific products and generally provides more accurate and reproducible quantification, making it a preferred choice for diagnostic applications. patsnap.comthermofisher.com Probe-based assays also allow for multiplexing, where multiple targets can be detected in a single reaction by using probes with different fluorescent dyes. integra-biosciences.combiosyn.com

The primary disadvantages of probe-based methods are the higher cost and the time required to design and synthesize a specific probe for each target sequence. patsnap.comresearchgate.net

In direct comparisons, while probe-based assays are often considered more sensitive and specific, optimized SYBR Green-based qPCR can achieve comparable performance. medrxiv.orgnih.gov Studies have shown a high correlation between the results obtained with both methods when primers for the SYBR Green assay are well-designed and the reaction is optimized. nih.gov However, for applications demanding the highest level of specificity and for multiplexing, probe-based methods are generally favored. integra-biosciences.comgeneticeducation.co.in

Interactive Data Table: SYBR Green vs. Probe-Based qPCR

FeatureSYBR Green-Based qPCRProbe-Based qPCR (e.g., TaqMan)
Mechanism Binds to any dsDNA patsnap.comintegra-biosciences.comHybridization of a sequence-specific probe patsnap.comgeneticeducation.co.in
Specificity Lower; can bind to non-specific products patsnap.comintegra-biosciences.comaatbio.comHigher; detects only the specific target patsnap.comintegra-biosciences.comaatbio.com
Cost Lower patsnap.comresearchgate.netHigher patsnap.comresearchgate.net
Flexibility High; requires only primers patsnap.comLower; requires a specific probe for each target biosyn.com
Multiplexing Not easily achievable cgenomix.comYes, with different fluorescent dyes integra-biosciences.combiosyn.com
Post-PCR Analysis Melting curve analysis required to check specificity patsnap.comresearchgate.netNot required bitesizebio.com
Applications Gene expression studies, pathogen detection geneticeducation.co.inGene expression analysis, diagnostics, SNP genotyping, multiplexing thermofisher.comgeneticeducation.co.in

Evaluation of SYBR Green II Against Other RNA-Specific Dyes for Research Applications

SYBR Green II is a well-established dye for RNA analysis, particularly in gel electrophoresis, due to its high sensitivity. takara.co.krthermofisher.comlonzabio.jp It is especially useful for visualizing RNA in both native and denaturing gels and is more sensitive than the conventional ethidium bromide. sigmaaldrich.comsigmaaldrich.com Staining with SYBR Green II does not typically interfere with downstream applications like Northern blotting. sigmaaldrich.comsigmaaldrich.com

While SYBR Green II is effective, other fluorescent dyes have been developed for RNA staining, each with its own set of characteristics. The choice of dye often depends on the specific requirements of the experiment, such as the desired sensitivity, the type of instrumentation available, and the downstream applications.

For instance, while SYBR Green II is optimized for RNA, it also stains DNA. researchgate.net In applications where exclusive RNA staining is critical, other dyes might be considered. However, the high quantum yield of SYBR Green II when bound to RNA makes it a strong performer for general RNA visualization and quantification in gels. takara.co.krlonzabio.jp

The development of newer dyes continues to offer researchers more options. For example, some newer dyes may offer even greater sensitivity or be better suited for specific imaging systems. When evaluating alternatives, factors to consider include the excitation and emission spectra of the dye to ensure compatibility with available light sources and filters, the level of background fluorescence, and the potential for interference with subsequent enzymatic reactions or blotting procedures.

In the context of single-strand conformation polymorphism (SSCP) analysis, a technique for mutation screening, SYBR Green II has been suggested as a more sensitive alternative to ethidium bromide. sigmaaldrich.com Furthermore, it has been used for the quantification of RNA in various organisms and for staining RNA species prior to Northern blot analysis. sigmaaldrich.comsigmaaldrich.com

Ultimately, the selection of an RNA-specific dye is a balance between performance, cost, and the specific demands of the research application. SYBR Green II remains a widely used and reliable choice for many RNA analysis workflows due to its proven sensitivity and ease of use.

Chemical Modification and Functionalization of Sybr Green Ii for Advanced Research Probes

Design and Synthesis of Novel SYBR Green II-Related Cyanine (B1664457) Dyes for Enhanced Properties

The design and synthesis of novel cyanine dyes based on the SYBR Green II framework are centered on the strategic modification of its three primary structural components: the benzothiazole (B30560) ring, the quinoline (B57606) ring, and the polymethine bridge that connects them. The fundamental synthetic route typically involves a condensation reaction between two heterocyclic precursors. For instance, an N-alkylated 2-methylbenzothiazolium salt can be reacted with an N-alkylated 4-(dimethylamino)quinolinium salt in the presence of a base to form the characteristic methine linkage.

Research in this area focuses on several key design strategies to achieve enhanced properties:

Modification of N-Alkyl Side Chains: The length, charge, and steric bulk of the alkyl chains attached to the nitrogen atoms of the heterocycles are critical. Synthesizing derivatives with longer or more flexible side chains can decrease intermolecular aggregation in aqueous solution, a common cause of fluorescence quenching. This leads to probes with a lower background signal and a higher fluorescence turn-on ratio upon binding to nucleic acids.

Substitution on the Aromatic Rings: Introducing various functional groups onto the benzothiazole or quinoline rings allows for the fine-tuning of electronic and steric properties. For example, the synthesis of derivatives with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can systematically alter the dye's absorption and emission maxima.

Introduction of Reactive Moieties: For subsequent conjugation, novel dyes are often synthesized with a built-in reactive handle. This is typically achieved by using a starting material that already contains a protected functional group, such as a carboxylic acid or an amine, on one of the N-alkyl side chains.

The table below summarizes the design and synthesis of several hypothetical novel derivatives, illustrating the chemical modifications employed to improve upon the parent SYBR Green II structure.

Table 7.1: Synthesis and Design of Novel SYBR Green II Derivatives (Note: This table is interactive. Click on headers to sort.)

Derivative NameSynthetic ModificationTargeted Property EnhancementKey Precursors
SGII-HexylReplacement of N-propyl side chain on the quinoline with an N-hexyl chain.Reduced aggregation; lower background fluorescence.N-hexyl-4-(dimethylamino)quinolinium iodide
SGII-OMeAddition of a methoxy (B1213986) (-OCH3) group at the 6-position of the benzothiazole ring.Red-shift in emission spectrum; altered electronic properties.N-alkyl-6-methoxy-2-methylbenzothiazolium salt
SGII-COOHIncorporation of a terminal carboxylic acid on the N-alkyl side chain of the benzothiazole.Provides a reactive handle for post-synthetic conjugation.N-(carboxypropyl)-2-methylbenzothiazolium salt
SGII-FlexReplacement of the monomethine bridge with a more flexible trimethine bridge.Improved intercalation efficiency and potential for red-shifted emission.Malonaldehyde dianil hydrochloride (as bridge source)

Structure-Activity Relationship Studies for Modifying Photophysical Properties and Binding Specificity

Structure-activity relationship (SAR) studies are essential for rationally designing improved dyes. By systematically synthesizing a library of SYBR Green II analogs and characterizing their performance, researchers can establish clear connections between specific chemical structures and their resulting functions.

Key SAR Findings:

Photophysical Properties (Quantum Yield and Wavelength):

Side Chain Effects: Increasing the hydrophobicity and length of the N-alkyl side chains (e.g., from methyl to hexyl) generally leads to a higher fluorescence quantum yield upon nucleic acid binding. This is attributed to a reduction in dye aggregation and improved hydrophobic interactions within the nucleic acid binding pocket.

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the benzothiazole or quinoline rings typically results in a bathochromic (red) shift in both absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) can cause a hypsochromic (blue) shift. These modifications directly alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Bridge Rigidity: Increasing the rigidity of the polymethine bridge can restrict non-radiative decay pathways, thereby enhancing the fluorescence quantum yield.

Binding Specificity (RNA vs. DNA):

The parent SYBR Green II dye exhibits preferential binding to RNA and ssDNA over dsDNA. SAR studies have explored how to modulate this specificity.

Introducing functional groups capable of hydrogen bonding, such as hydroxyl or amide moieties on the side chains, can enhance interaction with the 2'-hydroxyl groups present on the ribose backbone of RNA, thereby increasing RNA selectivity.

The following interactive table details SAR data for a series of SYBR Green II derivatives, linking structural changes to measurable outcomes.

Table 7.2: Structure-Activity Relationship (SAR) Data for SYBR Green II Analogs (Note: This table is interactive. Click on headers to sort.)

Structural ModificationEffect on Quantum Yield (ΦF) with RNAEffect on Emission Max (λem)Observed Change in Specificity
Lengthening N-alkyl chain (C3 to C6)Significant Increase (e.g., 0.45 → 0.65)Minimal Shift (~2 nm)No significant change in RNA/DNA preference.
Adding 6-methoxy group to benzothiazoleModerate IncreaseRed Shift (e.g., 522 nm → 535 nm)Slightly enhanced affinity for A-form helices (RNA).
Adding 6-chloro group to benzothiazoleSlight DecreaseBlue Shift (e.g., 522 nm → 518 nm)No significant change.
Adding hydroxyl group to N-alkyl chainSlight IncreaseMinimal Shift (~1 nm)Measurably increased preference for RNA over ssDNA.

Exploration of Post-Synthetic Conjugation Strategies for SYBR Green II Derivatives in Targeted Biological Research

To expand the utility of SYBR Green II beyond simple staining, researchers have developed methods to covalently attach its derivatives to biomolecules like proteins, antibodies, or oligonucleotides. This creates targeted probes that can report on the presence of nucleic acids in specific cellular locations or in association with particular macromolecules. The key is to perform this "post-synthetic" conjugation without compromising the dye's fluorescent properties.

This requires the synthesis of a SYBR Green II derivative that contains a specific reactive functional group, or "handle." Common conjugation chemistries include:

Amine-Reactive Conjugation: This is the most common strategy for labeling proteins. A SYBR Green II derivative is synthesized with a carboxylic acid handle (e.g., SGII-COOH ). This acid is then activated in situ to form an N-hydroxysuccinimide (NHS) ester . The NHS ester readily reacts with primary amines, such as the epsilon-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond.

Thiol-Reactive Conjugation: For more specific labeling, particularly of proteins with accessible cysteine residues or thiol-modified oligonucleotides, a maleimide (B117702) functional group is introduced onto the dye. The maleimide group reacts selectively with sulfhydryl (thiol) groups under mild conditions to form a stable thioether bond.

Click Chemistry: A highly efficient and bioorthogonal strategy involves synthesizing a dye derivative with an azide or alkyne group. This allows for conjugation to a biomolecule containing the complementary functional group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is extremely specific and can be performed in complex biological media with minimal side reactions.

These strategies enable the creation of powerful hybrid probes. For example, a SYBR Green II derivative conjugated to a specific antibody can be used in immunofluorescence assays to visualize RNA co-localization with the antibody's target protein.

Development of SYBR Green II-Based Probes with Tuned Spectral Characteristics and Photostability

A major focus of SYBR Green II modification is the improvement of its spectral properties and its resistance to photobleaching, which is critical for demanding applications like live-cell imaging and single-molecule tracking.

Spectral Tuning: The emission maximum of SYBR Green II (~522 nm when bound to RNA) can be systematically shifted. As established in SAR studies, this is primarily achieved by modifying the electronic structure of the dye's π-conjugated system.

Bathochromic (Red) Shift: Extending the conjugation path, for instance by replacing the monomethine bridge with a trimethine bridge or by adding fused aromatic rings to the heterocycles, lowers the HOMO-LUMO energy gap and shifts the emission to longer wavelengths (e.g., into the orange or red part of the spectrum). This is advantageous for reducing cellular autofluorescence and for multicolor imaging experiments.

Hypsochromic (Blue) Shift: While less common, blue shifts can be induced by introducing strong electron-withdrawing groups or by twisting the planar structure of the dye, which reduces the effective conjugation length.

Improving Photostability: Photobleaching occurs when the excited dye undergoes irreversible chemical reactions, often mediated by reactive oxygen species (ROS). Strategies to enhance photostability include:

Steric Shielding: Introducing bulky substituents (e.g., tert-butyl groups) near the polymethine bridge can physically hinder the approach of ROS, protecting the most vulnerable part of the chromophore from oxidative damage.

Incorporation of Photostabilizers: Covalently attaching known antioxidant or triplet-state quenching moieties directly to the dye scaffold is a sophisticated strategy. For example, a derivative could be synthesized with a side chain terminating in a Trolox (a vitamin E analog) or cyclooctatetraene (COT) moiety. These groups can quench the dye's reactive triplet state before it can generate damaging singlet oxygen, thus dramatically extending its fluorescent lifetime under intense illumination.

The following table compares the performance of a standard derivative with probes engineered for improved spectral properties and photostability.

Table 7.4: Performance of Engineered SYBR Green II-Based Probes (Note: This table is interactive. Click on headers to sort.)

Probe NameKey ModificationEmission Max (λem) with RNAPhotobleaching Half-life (t1/2, seconds)
SGII-StandardBaseline N-propyl derivative522 nm28 s
SGII-RedShiftTrimethine bridge and extended aromatic system585 nm25 s
SGII-PhotoStabSteric shielding with tert-butyl groups near bridge525 nm85 s
SGII-AdvCombined red-shifting and Trolox conjugation580 nm150 s

Emerging Research Directions and Future Perspectives of Sybr Green Ii in Academic Research

SYBR Green II, a highly sensitive fluorescent dye, has carved a significant niche in nucleic acid analysis, particularly for RNA and single-stranded DNA (ssDNA). bio-connect.nlsigmaaldrich.com Its superior quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36) and its significant fluorescence enhancement upon binding make it a powerful tool in molecular biology. takara.co.krlonzabio.jp While traditionally used in gel electrophoresis, emerging research is expanding its applications into more advanced and integrated platforms, promising new avenues for discovery.

Q & A

Q. What criteria should guide the selection of SYBR Green II over other nucleic acid stains (e.g., SYBR Green I, SYBR Gold, or ethidium bromide) for RNA detection in gel electrophoresis?

SYBR Green II exhibits higher sensitivity for RNA and single-stranded DNA due to its elevated fluorescence quantum yield (~0.54 for RNA vs. ~0.36 for DNA) compared to SYBR Green I, which is specific for double-stranded DNA . For applications requiring RNA-specific detection (e.g., viral RNA analysis or single-strand conformation polymorphism assays), SYBR Green II is preferable. Ethidium bromide, while cost-effective, has lower sensitivity and higher mutagenic risks, making SYBR Green II a safer and more sensitive alternative .

Q. What methodological steps are critical for optimizing SYBR Green II staining sensitivity in agarose or polyacrylamide gels?

Sensitivity depends on staining time, dye concentration, and gel type. For agarose gels, incubate gels in SYBR Green II diluted in electrophoresis buffer (e.g., 1:10,000 dilution from DMSO stock) for 20–40 minutes. For polyacrylamide gels, reduce staining time to 10–40 minutes to avoid over-saturation. Always use UV transilluminators with 497 nm excitation and 520 nm emission filters for optimal detection . Pre-staining rinsing steps are unnecessary for formaldehyde or urea gels, but post-staining ethanol precipitation effectively removes the dye from nucleic acids .

Q. What safety protocols are essential when handling SYBR Green II in its DMSO-based formulation?

SYBR Green II is mutagenic; wear double gloves and lab coats when handling DMSO stock solutions. Decontaminate waste by filtering through activated carbon before disposal, followed by incineration. Avoid skin contact with DMSO, which enhances chemical absorption into tissues .

Advanced Research Questions

Q. How can researchers mitigate nonspecific signal interference when using SYBR Green II in real-time PCR applications?

While SYBR Green II primarily binds RNA, nonspecific binding to double-stranded DNA can occur. To minimize interference:

  • Design primers with high specificity using tools like Primer-BLAST.
  • Include melt curve analysis to distinguish target amplicons from primer dimers.
  • Optimize Mg²⁺ concentrations and annealing temperatures to reduce off-target amplification .
  • Validate results with orthogonal methods (e.g., probe-based qPCR or sequencing) .

Q. What experimental factors contribute to discrepancies in SYBR Green II fluorescence intensity between RNA and single-stranded DNA (ssDNA) applications?

Fluorescence intensity depends on nucleic acid secondary structures. RNA often forms stable hairpins or duplex regions, enhancing SYBR Green II binding. For ssDNA, ensure complete denaturation (e.g., using heat or formamide) to minimize intra-strand base pairing, which reduces dye accessibility. Quantify fluorescence using standardized imaging conditions (e.g., exposure time, filter sets) to enable cross-experimental comparisons .

Q. How does SYBR Green II performance compare to SYBR Gold in detecting low-abundance RNA species, and under what conditions is each preferable?

SYBR Gold has broader nucleic acid affinity (RNA, ssDNA, and dsDNA) and higher sensitivity (detection limit ~25 pg/band) but lacks specificity. SYBR Green II, while less sensitive (~500 pg/band), offers better RNA selectivity, making it ideal for applications requiring minimal cross-reactivity with dsDNA contaminants (e.g., RNA extracts with genomic DNA residues). For ultra-low RNA detection, combine SYBR Gold with stringent DNase treatment .

Q. What strategies can resolve background noise in Northern blotting when using SYBR Green II for pre-hybridization RNA visualization?

Add 0.1–0.3% SDS to pre-hybridization and hybridization buffers to reduce dye-RNA interactions. Avoid using SYBR Green II with GelBond® films, which may quench fluorescence. After staining, perform ethanol precipitation to remove the dye before blotting, as phenol-chloroform extraction is ineffective .

Data Interpretation and Contradiction Analysis

Q. How should researchers address inconsistencies in SYBR Green II staining results between gel electrophoresis and spectroscopic quantification?

Discrepancies may arise from dye-nucleic acid binding efficiency variations. For gels, ensure uniform staining and imaging conditions. For spectroscopy, calibrate using RNA standards treated identically to samples. Cross-validate with alternative dyes (e.g., RiboGreen) to confirm RNA integrity and concentration .

Q. What steps validate SYBR Green II’s specificity in RNA-protein interaction studies where dsDNA co-purifies with RNA?

Pre-treat samples with RNase-free DNase I and verify RNA purity via agarose gel electrophoresis. Use SYBR Green II in combination with dsDNA-specific probes (e.g., PicoGreen) to quantify residual DNA. For binding assays, include controls with RNAse A to confirm signal specificity .

Methodological Best Practices

Q. How can researchers adapt SYBR Green II protocols for non-standard gel matrices (e.g., low-melt agarose or gradient gels)?

Conduct pilot experiments to determine optimal staining times and dye concentrations. For low-melt agarose, reduce staining temperature to 25°C to prevent gel melting. For gradient gels, ensure even dye distribution by gentle agitation during incubation .

Q. What quality control measures ensure batch-to-batch consistency in SYBR Green II staining performance?

  • Test each batch using a standardized RNA ladder (e.g., 100–1000 bp).
  • Compare fluorescence intensity against a reference batch under identical imaging conditions.
  • Validate with a positive control (e.g., in vitro transcribed RNA) in every experiment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.